N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
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Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Prokinetic Agents Development
The synthesis and biological evaluation of Cinitapride and its derivatives have shown potential as prokinetic agents, which are substances that enhance gastrointestinal motility. These compounds are synthesized from the condensation of corresponding diamines with carboxylic acids, showing anti-ulcerative activity and simulating gastrointestinal motility. Benzimidazole derivatives, prepared by incorporating benzimidazole moiety into the Cinitapride skeleton, have been studied for their anti-ulcer activity, indicating the potential of these compounds in treating ulcerative conditions (G. Srinivasulu et al., 2005).
Antimicrobial Agents
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their antimicrobial properties. For instance, substituted 2-aminobenzothiazoles derivatives were synthesized and evaluated for their antimicrobial activity, indicating their potential as antimicrobial agents. These compounds have shown good to moderate activity against selected bacterial and fungal strains (D. G. Anuse et al., 2019). Another study synthesized pyridine derivatives with benzothiazole and evaluated their antimicrobial activity, showing considerable antibacterial activity (N. Patel et al., 2011).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating their potential as antituberculosis agents. Among the compounds studied, one showed significant activity against all tests, suggesting its promise as a candidate for further development (V. U. Jeankumar et al., 2013).
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-2-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVRWEMBJBUXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.